4-(2,2-dimethylpyrrolidin-1-yl)piperidine
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Overview
Description
4-(2,2-dimethylpyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C₁₁H₂₂N₂ It is a piperidine derivative that features a pyrrolidine ring substituted with two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with 2,2-dimethylpyrrolidine under specific conditions. One common method includes:
Starting Materials: Piperidine and 2,2-dimethylpyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating nucleophilic substitution.
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Temperature: The reaction is typically conducted at elevated temperatures ranging from 50°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine or piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: THF, DMF, dichloromethane.
Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-(2,2-dimethylpyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-dimethylpyrrolidin-1-yl)morpholine
- 4-(2,2-dimethylpyrrolidin-1-yl)pyridine
- 4-(2,2-dimethylpyrrolidin-1-yl)azepane
Uniqueness
4-(2,2-dimethylpyrrolidin-1-yl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications.
Properties
CAS No. |
1061682-59-4 |
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Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
4-(2,2-dimethylpyrrolidin-1-yl)piperidine |
InChI |
InChI=1S/C11H22N2/c1-11(2)6-3-9-13(11)10-4-7-12-8-5-10/h10,12H,3-9H2,1-2H3 |
InChI Key |
ODCMEHOHAZOAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C2CCNCC2)C |
Purity |
85 |
Origin of Product |
United States |
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